![molecular formula C21H20Cl2N4O4S B2599822 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 891137-63-6](/img/structure/B2599822.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
The compound “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles and their derivatives have received considerable attention due to their synthetic and effective biological importance .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride, which gives a key intermediate . This intermediate then reacts with various primary and secondary aliphatic or aromatic amines to give the title compounds .Scientific Research Applications
Anticancer Activity
Research on derivatives of oxadiazole, which share a core structure with the chemical compound , has demonstrated significant potential in anticancer activity. For instance, a study by Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of oxadiazole derivatives, revealing moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antibacterial and Antioxidant Properties
A study conducted by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting the compound's relevance in developing antibacterial and antioxidant agents (Karanth et al., 2019).
Anti-Inflammatory and Anticancer Agents
Gangapuram and Redda (2009) synthesized novel oxadiazole derivatives with anti-inflammatory and anticancer properties, suggesting the potential of these compounds in therapeutic applications (Gangapuram & Redda, 2009).
Anti-Tubercular Activity
Research by Dighe et al. (2012) on oxadiazole derivatives indicated their efficacy in anti-tubercular activity, providing a basis for further investigation into their use in treating tuberculosis (Dighe et al., 2012).
Mechanism of Action
Target of Action
The compound “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” belongs to the class of oxadiazoles and benzamides. Oxadiazoles and benzamides have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13-8-10-27(11-9-13)32(29,30)16-5-2-14(3-6-16)19(28)24-21-26-25-20(31-21)17-12-15(22)4-7-18(17)23/h2-7,12-13H,8-11H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNAEAQOCDYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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